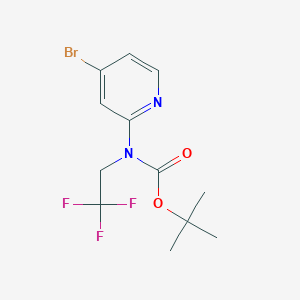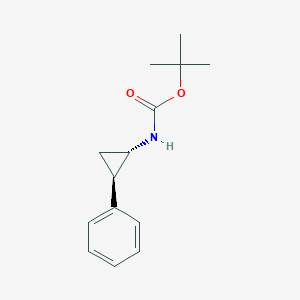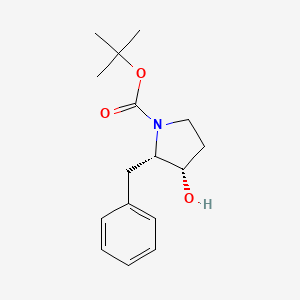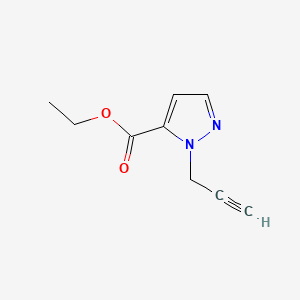
((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate is a complex organic compound featuring a cyclopentane ring substituted with benzoyloxy and tert-butoxycarbonyl amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the benzoyloxy group: This step often involves esterification reactions using benzoyl chloride and a suitable base.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base like triethylamine.
Final esterification: The methyl benzoate moiety is introduced through esterification reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways. Medicine Industry : Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate involves its interaction with biological targets such as enzymes and receptors. The benzoyloxy and tert-butoxycarbonyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The cyclopentane ring provides a rigid scaffold that influences the overall molecular conformation and interaction with targets.
Comparison with Similar Compounds
((1R,2S,4R)-2-(benzoyloxy)-4-amino)cyclopentyl)methyl benzoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl acetate: Similar structure but with an acetate group instead of a benzoate, affecting its reactivity and solubility.
Uniqueness: The presence of both benzoyloxy and tert-butoxycarbonyl groups in ((1R,2S,4R)-2-(benzoyloxy)-4-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate makes it unique in terms of its stability and reactivity profile, offering distinct advantages in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
[(1R,2S,4R)-2-benzoyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-24(29)26-20-14-19(16-30-22(27)17-10-6-4-7-11-17)21(15-20)31-23(28)18-12-8-5-9-13-18/h4-13,19-21H,14-16H2,1-3H3,(H,26,29)/t19-,20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPXJGDODERDV-NJYVYQBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)







